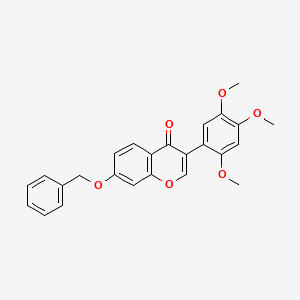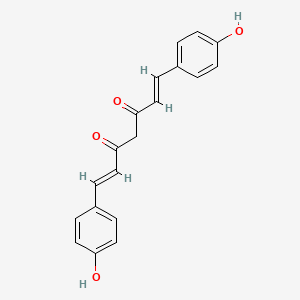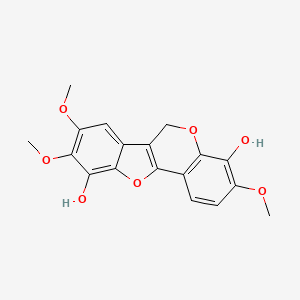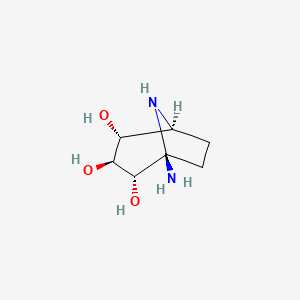
ジアスターゼ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diastase is a group of enzymes that catalyze the breakdown of starch into maltose . It was the first enzyme discovered and was extracted from malt solution in 1833 by Anselme Payen and Jean-François Persoz . Today, “diastase” refers to any α-, β-, or γ-amylase that can break down carbohydrates .
Synthesis Analysis
Diastase has been used for the one-pot aqueous synthesis of gold nanoparticles (AuNPs) of tunable size . During the synthetic process, diastase acts concurrently as both a reducing and stabilizing agent, while no additional chemical reagents or surfactants are added .
Molecular Structure Analysis
Diastase is a hydrolytic enzyme that breaks down polysaccharides like starch and glycogen into smaller molecules like oligosaccharides, disaccharides, and monosaccharides .
Chemical Reactions Analysis
Diastase splits the starch into malt sugar, and the amylase in human saliva breaks down the complex carbohydrates into simple sugar (glucose) . The diastase activity of honey can be determined quickly and non-destructively with Vis/NIR spectral methods .
Physical And Chemical Properties Analysis
The physicochemical properties of honey produced by seven species of stingless bees and the honey bee (Apis mellifera) were studied . The results showed that the physicochemical properties depend on bee species .
科学的研究の応用
食品業界
ジアスターゼ酵素、特にアミラーゼは、食品業界において重要な役割を果たします。 食品加工中に、複雑な炭水化物をより単純な糖に分解するために使用されます {svg_1}. このプロセスは、パンなどの様々な食品の製造において不可欠です。ジアスターゼは、小麦粉中のデンプンを分解することで発酵プロセスを促進し、パンの膨らみと食感を向上させます {svg_2}.
醸造業界
醸造では、ジアスターゼ酵素は、穀物に含まれるデンプンを、発酵可能な糖に変換する役割を担います。 これはビールやその他のアルコール飲料の製造において重要な工程です。これらの糖は、酵母によって発酵され、アルコールが生成されます {svg_3}.
蜂蜜の品質分析
ジアスターゼ活性は、蜂蜜の重要な品質パラメータです。ジアスターゼ数(DN)は、酵素活性を示しており、保管や加熱などの要因によって影響を受ける可能性があります。 高いジアスターゼ活性は、多くの場合、新鮮で高品質の蜂蜜に関連付けられています {svg_4}.
医薬品用途
ジアスターゼは、消化を助けるために医薬品に使用されます。デンプンの消化に問題がある人にとって特に有益で、デンプンをより吸収しやすい糖に分解するのに役立ちます。 ジアスターゼのサプリメントは、消化不良の症状を軽減し、全体的な消化器機能を改善する可能性があります {svg_5}.
繊維産業
繊維産業では、ジアスターゼ酵素は、布地の糊抜きに使用されます。 製造中に糸に施されたデンプンコーティングを除去し、染色や印刷などのさらなる加工の準備を行います {svg_6}.
製紙業界
ジアスターゼの一種であるアミラーゼ酵素は、製紙業界で、古紙の脱墨プロセスに使用されます。 紙のコーティングに使用されているデンプン系接着剤を分解し、古紙繊維からインクを除去しやすくします {svg_7}.
バイオ燃料の製造
ジアスターゼ酵素は、デンプンを糖に分解することでバイオ燃料の製造に貢献します。糖は、発酵されてエタノールを生成し、これは一般的なバイオ燃料です。 この用途は、再生可能エネルギーと持続可能性の観点から特に重要です {svg_8}.
廃棄物管理
環境バイオテクノロジーでは、ジアスターゼ酵素は、有機性廃棄物を分解するために廃棄物管理に用いられます。 これにより、廃棄物の量を削減し、廃棄物を堆肥やバイオガスなどの有用な副産物に変換することができます {svg_9}.
作用機序
Target of Action
Diastase primarily targets polysaccharides, specifically starch and glycogen . These complex carbohydrates are found in a variety of foods and serve as a significant source of energy for organisms .
Mode of Action
Diastase is a group of enzymes that catalyze the breakdown of starch into simpler sugars . This process involves the hydrolysis of the glycosidic bonds in starch, converting it into maltose, a disaccharide . This enzymatic action is facilitated by the active site of the diastase enzyme, which binds to the starch molecule and catalyzes its breakdown .
Biochemical Pathways
The action of diastase initiates a series of biochemical reactions. The breakdown of starch into maltose is the first step in carbohydrate digestion . Maltose is then further broken down into glucose by other enzymes . Glucose, a monosaccharide, can be readily absorbed by cells and used in various metabolic pathways to produce energy .
Pharmacokinetics
The pharmacokinetics of diastase, like other enzymes, is influenced by various factorsThe bioavailability of diastase would depend on factors such as the method of administration and the presence of inhibitors or activators .
Result of Action
The action of diastase results in the conversion of complex carbohydrates into simpler, absorbable sugars. This facilitates the digestion process and enables the efficient utilization of carbohydrates for energy production . On a cellular level, the glucose produced can be used in various metabolic pathways, contributing to cellular respiration and energy production .
Action Environment
The activity of diastase, like other enzymes, is influenced by environmental factors such as temperature and pH . Each enzyme has an optimal temperature and pH at which it functions most efficiently. Deviations from these optimal conditions can reduce enzyme activity and may even denature the enzyme, rendering it inactive .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diastase plays a crucial role in biochemical reactions, particularly in the conversion of nectar polysaccharides (amylose) into glucose . This interaction involves the hydrolysis of the glycosidic bonds in starch, under the catalytic action of diastase.
Temporal Effects in Laboratory Settings
In laboratory settings, the activity of diastase can be influenced by factors such as temperature and pH. For instance, diastase activity decreases with increasing temperature and heating time . This is due to the denaturation of the enzyme, which disrupts its active site and reduces its catalytic efficiency.
特性
| { "Design of the Synthesis Pathway": "Diastase can be synthesized through a multi-step process involving the hydrolysis of starch using alpha-amylase enzyme followed by the purification of the resulting diastase enzyme.", "Starting Materials": [ "Starch", "Alpha-amylase enzyme", "Water", "Buffer solution" ], "Reaction": [ "Mix starch with water and buffer solution to form a slurry", "Add alpha-amylase enzyme to the slurry and incubate at a specific temperature and pH for a specific time period to allow for hydrolysis of starch", "Heat the mixture to denature the alpha-amylase enzyme and stop the hydrolysis reaction", "Filter the mixture to remove any insoluble material", "Concentrate the filtrate using techniques such as ultrafiltration or evaporation", "Purify the resulting diastase enzyme using techniques such as chromatography or electrophoresis" ] } | |
CAS番号 |
9000-92-4 |
製品の起源 |
United States |
Q & A
Q1: What is diastase, and what is its primary function?
A1: Diastase refers to a group of enzymes, including α-amylase and β-amylase, that catalyze the breakdown of starch into smaller sugar molecules like maltose and glucose. [, , , , , , ]
Q2: How does diastase interact with starch to break it down?
A2: Diastase enzymes, particularly α-amylase, hydrolyze the α-1,4-glycosidic bonds within the starch molecule. This process breaks down the complex starch structure into smaller dextrins and ultimately yields maltose. β-amylase acts on the non-reducing ends of starch chains, releasing maltose units. [, , , ]
Q3: What are the downstream effects of diastase activity?
A3: Diastase activity results in the production of simpler sugars from starch. These sugars are then utilized by organisms for energy production and various metabolic processes. [, , , ]
Q4: Is there a specific molecular formula and weight for diastase?
A4: Diastase is not a single molecule but a complex mixture of enzymes. Therefore, a specific molecular formula and weight cannot be assigned to diastase as a whole. [, , , ]
Q5: What spectroscopic data is available for characterizing diastase?
A5: Spectroscopic techniques like UV-Vis spectrophotometry are primarily used to measure diastase activity rather than its structural characterization. Specific spectroscopic data for characterizing the individual enzymes within the diastase complex would depend on the purification and isolation of each enzyme. [, , , , ]
Q6: How does heat treatment affect diastase activity in honey?
A6: Diastase activity in honey is sensitive to heat. Heating honey above 50°C, especially for extended periods, leads to a significant reduction in diastase activity. [, , , , , ]
Q7: Are there any materials that can be used to stabilize diastase during processing?
A7: Research indicates that using Arabic gum as a carrier material during spray drying of honey can help preserve diastase activity. []
Q8: What factors influence the catalytic activity of diastase?
A8: Diastase activity is affected by factors like temperature, pH, and the presence of inhibitors. Each diastase enzyme has an optimal pH and temperature range for maximum activity. [, , , , , , ]
Q9: What are the applications of diastase in various industries?
A9: Diastase is used in the food industry for starch hydrolysis in baking and brewing. It is also used in textile processing for starch removal and in the pharmaceutical industry for digestive aid formulations. [, , , , ]
Q10: How can the stability of diastase be improved for various applications?
A12: Encapsulation techniques, the use of stabilizing agents, and optimization of storage conditions (temperature, pH) can enhance diastase stability. [, , , , ]
Q11: Are there specific SHE regulations regarding the use of diastase?
A13: Specific SHE regulations regarding diastase use can vary depending on the application and geographical region. Generally, diastase used in food and pharmaceutical applications needs to meet purity and safety standards. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










